Dicadmium hexakis(cyano-C)ferrate(4-)

Electrochemistry Prussian blue analogs Ion adsorption

Dicadmium hexakis(cyano-C)ferrate(4-) (CAS 13755-33-4), commonly referred to as cadmium ferrocyanide or cadmium hexacyanoferrate(II) (CdHCF), is a Prussian blue analog (PBA) with the molecular formula C₆Cd₂FeN₆ and a molecular weight of 436.77 g/mol. This compound belongs to the metal hexacyanoferrate (MHCF) family, characterized by a zeolitic framework structure where Fe(II) centers are octahedrally coordinated by six cyanide ligands (C-coordinated) and Cd(II) ions occupy the N-coordinated sites, forming a porous three-dimensional lattice.

Molecular Formula C6Cd2FeN6
Molecular Weight 436.78 g/mol
CAS No. 13755-33-4
Cat. No. B084504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicadmium hexakis(cyano-C)ferrate(4-)
CAS13755-33-4
Molecular FormulaC6Cd2FeN6
Molecular Weight436.78 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cd+2].[Cd+2]
InChIInChI=1S/6CN.2Cd.Fe/c6*1-2;;;/q6*-1;3*+2
InChIKeyIJROZEMYHVDYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicadmium Hexakis(cyano-C)ferrate(4-) (CAS 13755-33-4): Class Identity and Procurement-Relevant Characteristics


Dicadmium hexakis(cyano-C)ferrate(4-) (CAS 13755-33-4), commonly referred to as cadmium ferrocyanide or cadmium hexacyanoferrate(II) (CdHCF), is a Prussian blue analog (PBA) with the molecular formula C₆Cd₂FeN₆ and a molecular weight of 436.77 g/mol . This compound belongs to the metal hexacyanoferrate (MHCF) family, characterized by a zeolitic framework structure where Fe(II) centers are octahedrally coordinated by six cyanide ligands (C-coordinated) and Cd(II) ions occupy the N-coordinated sites, forming a porous three-dimensional lattice [1]. PBAs are widely recognized for their electrochemical activity, ion-adsorption capability, and microporous architecture; however, the specific metal occupying the N-coordinated site profoundly influences lattice dimensions, pore size, redox behavior, and adsorptive selectivity [2]. Cadmium hexacyanoferrate is noted for having one of the largest lattice constants and pore sizes among divalent MHCFs, a structural feature that directly governs its functional differentiation from copper, nickel, manganese, and other in-class analogs [2].

Why Dicadmium Hexakis(cyano-C)ferrate(4-) Cannot Be Generically Substituted by Other Prussian Blue Analogs


The metal hexacyanoferrate (MHCF) family is structurally homologous but functionally heterogeneous: the identity of the N-coordinated divalent metal (M²⁺ = Cd, Cu, Ni, Mn, Co, Zn, etc.) dictates critical performance parameters including lattice constant, pore diameter, redox potential, hydration energetics, and adsorptive affinity [1]. Cadmium hexacyanoferrate possesses the largest lattice constant (a) among common divalent MHCFs, following the linear relationship a = 0.98 × D_sum + 7.21 (where D_sum is the sum of ionic diameters of M and Fe), which directly yields the largest pore size in this series [1]. This structural divergence produces quantifiable differences in electrochemical stability (suppressed redox potential variation vs. CuHCF), adsorption capacity ranking (CdHCF > SbHCF > ZrHCF for substituted phenols), and reaction pathway selectivity (adsorption-dominated vs. oligomerization-dominated behavior for aromatic amines) [2][3]. Consequently, interchanging CdHCF with CuHCF, NiHCF, or MnHCF without acknowledging these dimensional and energetic differences will result in non-equivalent experimental outcomes in electrochemical, adsorptive, or catalytic applications.

Quantitative Comparative Evidence for Dicadmium Hexakis(cyano-C)ferrate(4-) Differentiation


Suppressed Redox Potential Variation Due to Maximized Pore Size: CdHCF vs. CuHCF

Cadmium hexacyanoferrate (CdHCF) exhibits a significantly larger pore size than copper hexacyanoferrate (CuHCF) due to the larger ionic radius of Cd²⁺, leading to suppressed variation in redox potential during electrochemical cation insertion/extraction [1]. The lattice constant a for CdHCF is the largest among the divalent MHCFs studied, following the established linear correlation a = 0.98·D_sum + 7.21 Å, where D_sum is the sum of the ionic diameters of the N-coordinated metal M and Fe [1]. The larger pore dimensions of CdHCF reduce the energetic penalty associated with cation (de)insertion, resulting in more stable redox potentials across varying electrolyte conditions compared to CuHCF, whose smaller pores impose greater steric constraints [1].

Electrochemistry Prussian blue analogs Ion adsorption

Highest Adsorption Capacity for Substituted Phenols: CdHCF vs. SbHCF and ZrHCF

Among antimony, cadmium, and zirconium hexacyanoferrates(II) studied for the adsorptive removal of 2,4-dinitrophenol (2,4-DNP) and 2,4,6-trinitrophenol (2,4,6-TNP), cadmium hexacyanoferrate(II) exhibited the highest adsorption capacity, while zirconium hexacyanoferrate(II) showed the minimum [1]. The adsorption followed Langmuir-type isotherms in the concentration range of 10⁻³–10⁻⁴ M at neutral pH (7.00 ± 0.01) and 30 ± 1°C [1]. The superior adsorption performance of CdHCF is attributed to its highly porous characteristics compared to the other metal hexacyanoferrates(II) in the study [1].

Adsorption Environmental remediation Phenol removal

Divergent Reaction Pathway for Aromatic Amines: Adsorption (CdHCF, NiHCF) vs. Oligomerization (MnHCF)

In a comparative study of the interaction of aniline, p-toluidine, and p-chloroaniline with nickel, cadmium, and manganese hexacyanoferrates(II), a fundamental mechanistic divergence was observed: NiHCF and CdHCF exhibited maximum adsorption at neutral pH with Langmuir-type isotherm behavior, whereas MnHCF followed a chemically distinct pathway, reacting with the aromatic amines to form colored oligomers on its surface [1]. The adsorption affinity order across all three MHCFs was p-toluidine > aniline > p-chloroaniline, correlated with amine basicity [1]. This qualitative pathway divergence means that CdHCF and MnHCF are not functionally interchangeable: CdHCF acts as a physical adsorbent, while MnHCF functions as an oxidative oligomerization catalyst [1].

Adsorption Aromatic amines Surface chemistry

Superior Photocatalytic Dye Degradation: CdHCF vs. MnHCF Under Sunlight

Green-synthesized cadmium hexacyanoferrate (CdHCF) and manganese hexacyanoferrate (MnHCF) nanoparticles were compared for sunlight-driven photocatalytic degradation of fuchsin acid (FA) and rhodamine B (RB) dyes [1]. CdHCF achieved 98% degradation of FA and 97% degradation of RB within 2 hours using 10 mg of catalyst at neutral pH under sunlight, with first-order kinetics and a t₁/₂ of approximately 0.3 min [1]. The marginally superior performance of CdHCF over MnHCF correlates with its slightly higher BET surface area (CdHCF: 54.1 m² g⁻¹ vs. MnHCF: 49.7 m² g⁻¹) [1]. Maximum Langmuir adsorption capacity (Xm) for CdHCF was 19.69 mg g⁻¹ for FA and 18.15 mg g⁻¹ for RB [1].

Photocatalysis Dye degradation Nanomaterials

Electrocatalytic Dopamine Sensing: CdHCF-Modified Electrode with Nanomolar Detection Limit

A gold nanoparticle (GNP)-adsorbed graphite wax composite electrode modified with cadmium hexacyanoferrate (CdHCF) was fabricated via electrochemical derivatization and evaluated for dopamine (DA) determination [1]. The CdHCF-modified electrode exhibited good electrocatalytic activity toward dopamine oxidation, yielding a linear calibration range from 2.6 × 10⁻⁶ M to 7.2 × 10⁻³ M with a detection limit of 1 × 10⁻⁷ M (100 nM) [1]. SEM characterization revealed uniformly dispersed CdHCF particles of 50–70 nm on the electrode surface [1]. The electrode demonstrated fast response, good stability, and reproducible results for dopamine determination in industrial wastewater samples [1].

Electrochemical sensor Dopamine detection Modified electrode

Cesium Ion Exchange with Orthorhombic-to-Cubic Phase Transformation: CdHCF vs. MnHCF

Cadmium hexacyanoferrates(II,III) and manganese hexacyanoferrates(II,III) form an isostructural family with orthorhombic crystal structures (space group Pmn2₁), as resolved and refined from XRD powder patterns [1]. Upon ionic exchange in aqueous Cs⁺-containing solution, the orthorhombic distortion disappears and a cubic cell is obtained; Cs⁺, being a large ion, practically fills the available interstitial voids, stabilizing the cubic structure [1]. This structural transformation upon Cs⁺ sorption is characteristic of both CdHCF and MnHCF frameworks, indicating their potential utility in radiocesium sequestration [1].

Ion exchange Cesium sorption Nuclear waste remediation

Evidence-Backed Application Scenarios for Dicadmium Hexakis(cyano-C)ferrate(4-) (CAS 13755-33-4)


Electrochemical Energy Storage Electrodes Requiring Stable Redox Potential Across Variable Electrolyte Conditions

CdHCF's maximized pore size—the largest among divalent MHCFs—suppresses redox potential variation during cation (de)insertion relative to smaller-pore analogs such as CuHCF [1]. This makes CdHCF the preferred Prussian blue analog for supercapacitor or battery electrodes where consistent operating voltage under fluctuating electrolyte composition is critical.

Adsorptive Removal of Nitrophenolic Pollutants from Industrial Wastewater

CdHCF demonstrated the highest adsorption capacity for 2,4-dinitrophenol and 2,4,6-trinitrophenol among SbHCF, CdHCF, and ZrHCF, with Langmuir-type adsorption at neutral pH [1]. It is the rational procurement choice for fixed-bed or batch adsorption systems targeting nitrophenolic contaminants where throughput-per-mass of adsorbent is the key performance metric.

Sunlight-Driven Photocatalytic Degradation of Organic Dyes

Green-synthesized CdHCF nanoparticles achieved 98% fuchsin acid and 97% rhodamine B degradation within 2 hours under sunlight, outperforming MnHCF due to higher BET surface area (54.1 vs. 49.7 m² g⁻¹) [1]. CdHCF is indicated for passive solar wastewater treatment systems where catalyst mass efficiency and rapid kinetics (t₁/₂ ≈ 0.3 min) are valued [1].

Electrochemical Dopamine Sensors with Nanomolar Sensitivity

CdHCF-modified gold nanoparticle/graphite wax composite electrodes provide a detection limit of 100 nM for dopamine with a linear range spanning 2.6 μM to 7.2 mM, suitable for neurotransmitter monitoring in biological and wastewater samples [1]. This application scenario leverages CdHCF's electrocatalytic activity and nanoscale particle dispersion (50–70 nm) for reproducible sensor fabrication [1].

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